1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-ethoxyphenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one
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Overview
Description
1-(2,2-DIMETHYLOXAN-4-YL)-4-(4-ETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines This compound is characterized by its unique structure, which includes a dimethyloxane ring, an ethoxyphenyl group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-DIMETHYLOXAN-4-YL)-4-(4-ETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multiple steps, including the formation of the pyrazolo[3,4-e][1,4]thiazepine core, followed by the introduction of the dimethyloxane and ethoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-DIMETHYLOXAN-4-YL)-4-(4-ETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,2-DIMETHYLOXAN-4-YL)-4-(4-ETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2-DIMETHYLOXAN-4-YL)-4-(4-ETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-DIMETHYLOXAN-4-YL)-4-(4-METHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
- 1-(2,2-DIMETHYLOXAN-4-YL)-4-(4-PROPOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Uniqueness
1-(2,2-DIMETHYLOXAN-4-YL)-4-(4-ETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its specific structural features, such as the ethoxyphenyl group and the hydroxy group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H27N3O4S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)-4-(4-ethoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C21H27N3O4S/c1-4-27-15-7-5-13(6-8-15)18-17-19(22-16(25)12-29-18)24(23-20(17)26)14-9-10-28-21(2,3)11-14/h5-8,14,18H,4,9-12H2,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
ZVGAGVCLDFPYAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C4CCOC(C4)(C)C |
Origin of Product |
United States |
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